molecular formula C23H25N5O2 B2631067 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 941895-46-1

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2631067
CAS No.: 941895-46-1
M. Wt: 403.486
InChI Key: VXLAKAFESJLIKH-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring, which is known for its broad spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or dicarboxylic acid derivative.

    Introduction of the Piperazine Moiety: The pyridazine ring is then functionalized with a piperazine derivative, such as 4-methylpiperazine, under conditions that promote nucleophilic substitution.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Final Acetylation: The phenoxyacetamide group is attached through an acylation reaction, typically using phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine moiety or the phenyl ring, leading to the formation of N-oxides or phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the phenyl group, potentially yielding dihydropyridazine or cyclohexyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular, anti-inflammatory, and anticancer activities.

    Industry: The compound is explored for its use in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzamide
  • 2-ethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazine core, coupled with the piperazine and phenoxyacetamide moieties, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-27-13-15-28(16-14-27)22-12-11-21(25-26-22)18-7-9-19(10-8-18)24-23(29)17-30-20-5-3-2-4-6-20/h2-12H,13-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLAKAFESJLIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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